(1R,2R,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
(1R,2R,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic amino acid with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its rigid bicyclic framework, which imparts distinct stereochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the use of chiral starting materials and stereoselective reactions. One common method includes the Diels-Alder reaction followed by hydrolysis and amination steps. The reaction conditions often require precise temperature control and the use of catalysts to ensure high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(1R,2R,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (1R,2R,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for precise binding to these targets, influencing various biochemical pathways. This compound may act as an inhibitor or activator, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: shares similarities with other bicyclic amino acids, such as norbornane derivatives and other bicyclo[2.2.1]heptane compounds.
Uniqueness
The unique stereochemistry and rigid structure of this compound distinguish it from other compounds. Its specific configuration allows for selective interactions with biological targets, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(1R,2R,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H,10,11)/t4-,5+,6-,7-/m1/s1 |
InChI Key |
JSYLGUSANAWARQ-XZBKPIIZSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]([C@@H]2N)C(=O)O |
Canonical SMILES |
C1CC2CC1C(C2N)C(=O)O |
Origin of Product |
United States |
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